Hydrogen-Bond Donor Capacity: 5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine vs. 5-(4-Methylpiperazin-1-yl)isoquinoline
5-(4-Methylpiperazin-1-yl)isoquinolin-8-amine possesses one hydrogen-bond donor (HBD) from the primary amine at position 8, whereas the de-amino analog 5-(4-methylpiperazin-1-yl)isoquinoline (CAS 1367739-35-2) has zero HBDs . This difference is critical for target engagement: in the isoquinoline scaffold series evaluated as ATP-utilizing enzyme inhibitors, the 8-amino substituent provides a key interaction with the kinase hinge region, as evidenced by the structure–activity relationships documented for related quinoline/isoquinoline inhibitors in patent literature [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 HBD (8-NH2) |
| Comparator Or Baseline | 5-(4-Methylpiperazin-1-yl)isoquinoline: 0 HBD |
| Quantified Difference | +1 HBD (absolute gain in hydrogen-bond donation capacity) |
| Conditions | Structural analysis based on molecular formulas C14H18N4 (target) vs. C14H17N3 (comparator) |
Why This Matters
For procurement decisions in kinase inhibitor or receptor antagonist programs, the presence of an HBD at the 8-position may be essential for hinge-binding or key polar interactions; selecting the de-amino analog risks complete loss of affinity.
- [1] US Patent US7452887B2. Quinoline- and isoquinoline-based compounds exhibiting ATP-utilizing enzyme inhibitory activity. Priority date 2005-06-03. View Source
